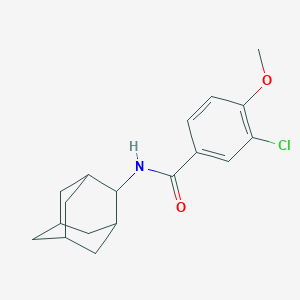
N-(2-adamantyl)-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the class of adamantane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the inhibition of specific signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been demonstrated to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It has been reported to inhibit the expression of various oncogenes, such as c-Myc and Cyclin D1, which are involved in the regulation of cell growth and division. Additionally, it has been demonstrated to induce the expression of pro-apoptotic genes, such as Bax and Bad, and inhibit the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(2-adamantyl)-3-chloro-4-methoxybenzamide. One of the potential areas of application is cancer therapy, where it can be used as a single agent or in combination with other drugs to enhance the efficacy of treatment. Another potential area of application is inflammation and autoimmune disorders, where it can be used to suppress the overactive immune response. Moreover, it can be investigated for its neuroprotective potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its structure can be modified to improve its pharmacological properties, such as solubility and bioavailability. Finally, its mechanism of action can be further elucidated to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the reaction of 2-adamantanone with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity of the product can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-12(9-15(16)19)18(21)20-17-13-5-10-4-11(7-13)8-14(17)6-10/h2-3,9-11,13-14,17H,4-8H2,1H3,(H,20,21) |
Clé InChI |
JWRQMIBYTADTDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278366.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B278367.png)
![N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B278375.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278376.png)
![4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
![5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B278378.png)
![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278385.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B278387.png)
![2,4-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278389.png)
![2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278390.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B278391.png)